

# Physicochemical properties of Laduviglusib trihydrochloride

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## Compound of Interest

Compound Name: *Laduviglusib trihydrochloride*

Cat. No.: *B560650*

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## An In-depth Technical Guide on the Physicochemical Properties of **Laduviglusib Trihydrochloride**

For Researchers, Scientists, and Drug Development Professionals

Laduviglusib, also known as CHIR-99021, is a potent and highly selective inhibitor of glycogen synthase kinase 3 (GSK-3). Its trihydrochloride salt form is the subject of significant research due to its role as an activator of the Wnt/ $\beta$ -catenin signaling pathway.<sup>[1][2][3]</sup> This pathway is crucial in embryonic development, tissue regeneration, and numerous disease states, making Laduviglusib a valuable tool in stem cell research and a potential therapeutic agent for various conditions. This technical guide provides a detailed overview of the core physicochemical properties of **Laduviglusib trihydrochloride**, essential for its application in research and drug development.

## Core Physicochemical Properties

The fundamental physicochemical characteristics of **Laduviglusib trihydrochloride** are summarized in the table below. These properties are critical for its handling, storage, and preparation in solution.

Property	Value
Synonyms	CHIR-99021 trihydrochloride, CT99021 trihydrochloride[1][4]
Molecular Formula	C <sub>22</sub> H <sub>18</sub> Cl <sub>2</sub> N <sub>8</sub> ·3HCl[5]
Molecular Weight	574.72 g/mol [1][6][7]
Appearance	White to light yellow solid powder[1][7]
Purity	≥98%[5]
CAS Number	1782235-14-6[1][7]
Storage	Store at -20°C, sealed away from moisture[1][5]

## Solubility

The solubility of a compound is a critical factor for its biological activity and formulation. The solubility of **Laduviglusib trihydrochloride** in common laboratory solvents is presented below. It is important to note that for aqueous solutions, the use of sonication and warming may be necessary to achieve complete dissolution.[2] For DMSO, using a new, anhydrous stock is recommended as the presence of water can significantly impact solubility.[1][8]

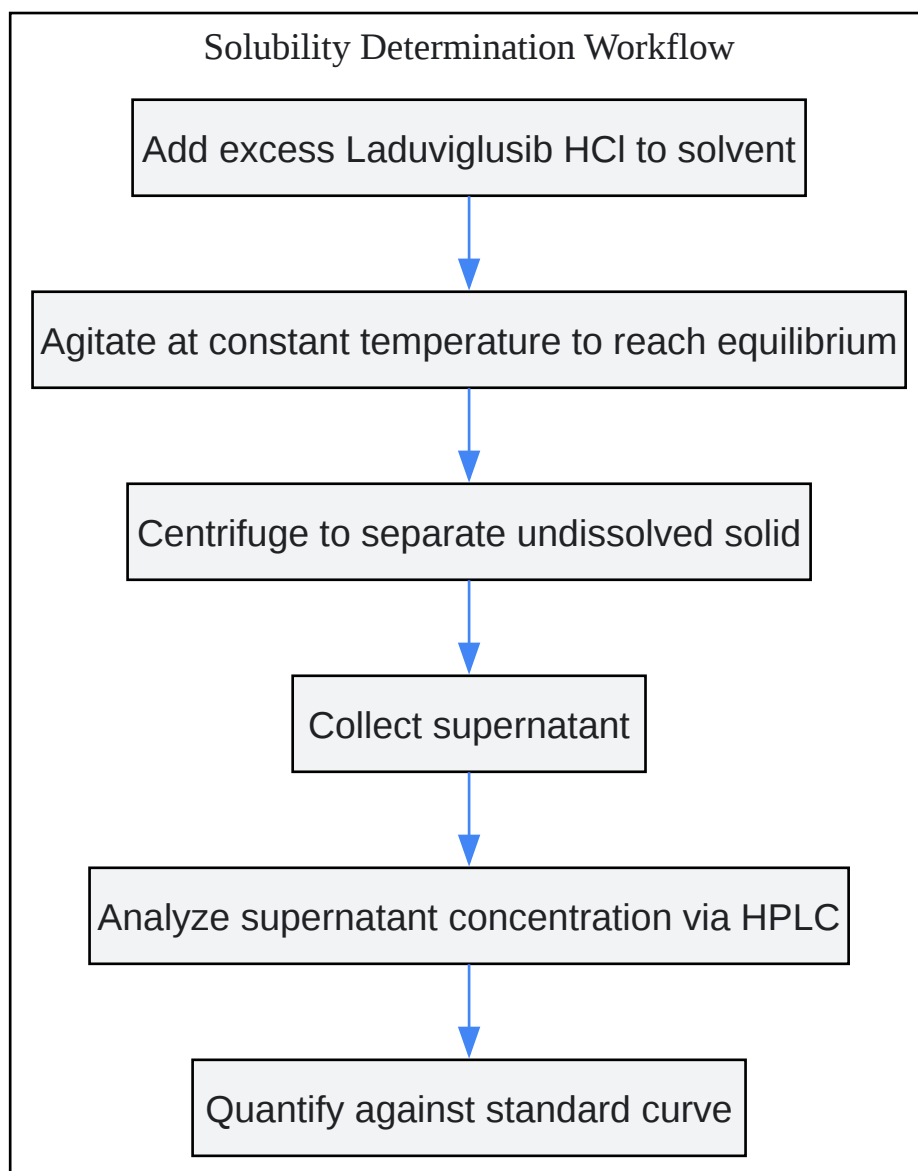
Solvent	Maximum Concentration (mg/mL)	Maximum Concentration (mM)
Water	14.37	25[5]
DMSO	28.74	50[5]

## Experimental Protocols

### Methodology for Solubility Determination

The following is a generalized protocol for determining the solubility of **Laduviglusib trihydrochloride**.

- **Preparation of Stock Solutions:** Prepare a high-concentration stock solution of **Laduviglusib trihydrochloride** in an appropriate solvent, such as DMSO.
- **Serial Dilutions:** Create a series of dilutions from the stock solution to generate a standard curve.
- **Equilibration:** Add an excess amount of the compound to the test solvent (e.g., water or a buffer solution) in a vial.
- **Shaking/Agitation:** Agitate the vials at a constant temperature for a sufficient period (e.g., 24 hours) to ensure that equilibrium is reached.
- **Separation:** Centrifuge the samples to pellet the undissolved solid.
- **Analysis:** Carefully take a sample from the supernatant and analyze it using High-Performance Liquid Chromatography (HPLC).
- **Quantification:** Compare the HPLC peak area of the sample to the standard curve to determine the concentration of the dissolved compound, which represents its solubility in that solvent.



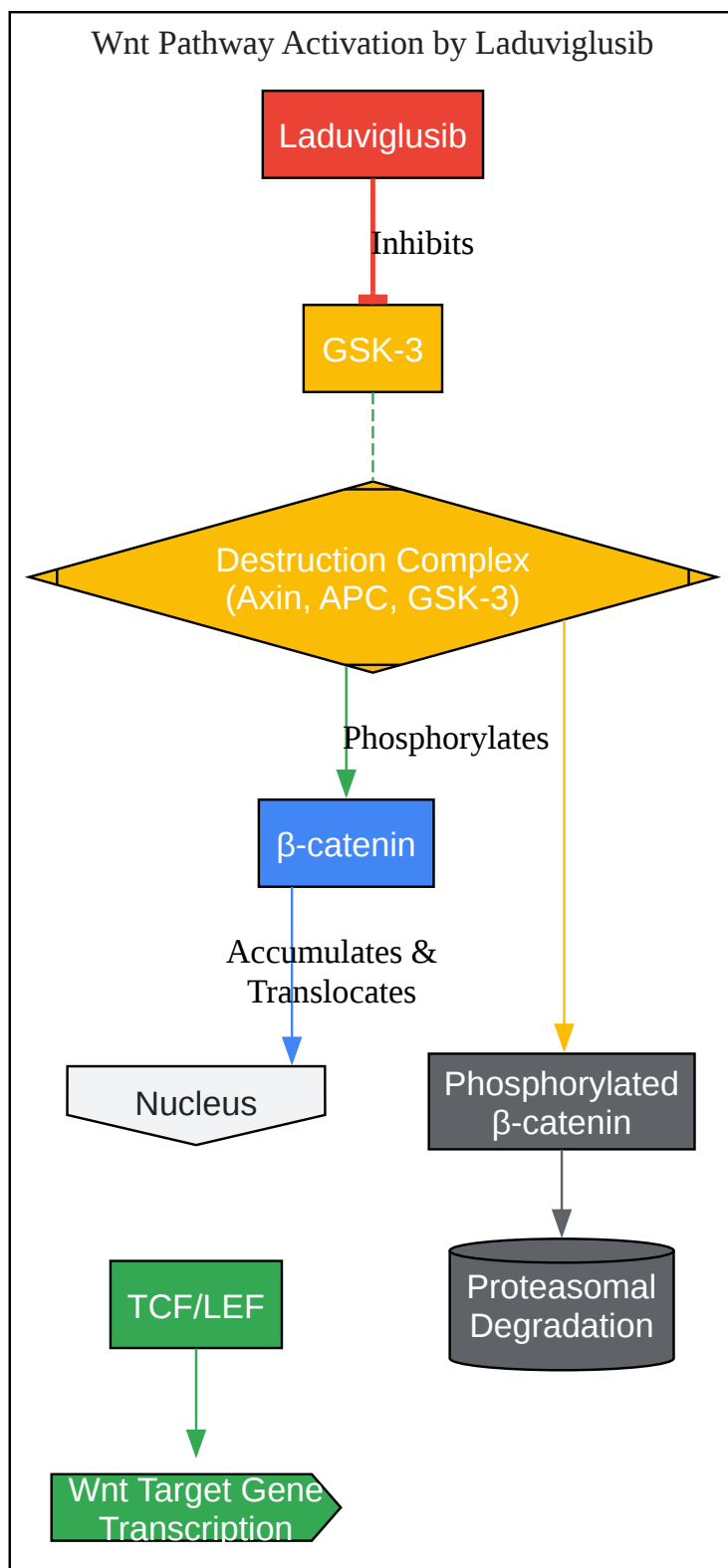
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Caption: A generalized experimental workflow for determining compound solubility.

## Signaling Pathway

Laduviglusib is a potent inhibitor of GSK-3 $\alpha$  and GSK-3 $\beta$ , with IC<sub>50</sub> values of 10 nM and 6.7 nM, respectively.[1][2][9] GSK-3 is a key component of the "destruction complex" in the canonical Wnt signaling pathway. This complex phosphorylates  $\beta$ -catenin, targeting it for ubiquitination and subsequent degradation by the proteasome. By inhibiting GSK-3, Laduviglusib prevents the phosphorylation of  $\beta$ -catenin. This leads to the accumulation of  $\beta$ -

catenin in the cytoplasm, followed by its translocation into the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of Wnt target genes.<sup>[10]</sup>



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